1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one
Description
The compound 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one features a benzothiophene ring linked via an ethanone bridge to a piperazine moiety substituted with a phenoxyethyl group.
Properties
CAS No. |
918482-24-3 |
|---|---|
Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H24N2O2S/c25-21(20-17-27-22-9-5-4-8-19(20)22)16-24-12-10-23(11-13-24)14-15-26-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
InChI Key |
BLSSSDDUIFFGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be attached through etherification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine and Aromatic Moieties
Key structural variations among analogs include:
- Aromatic Systems : Replacement of benzothiophene with indole (), benzimidazole (), or benzodioxole ().
- Piperazine Substituents: Substitution with phenoxyethyl (target compound), phenoxypropyl (e.g., QD10 in ), or fluorobenzyl groups ().
- Linker Modifications : Ethane-1-one bridges vs. oxadiazole or thioether linkages ().
Table 1: Structural and Physicochemical Comparison
*logP values estimated using analogous structures. †Calculated using ’s phenoxyethyl-piperidine compound (logP = 2.94).
Key Findings and Trends
Piperazine Substitutions: Phenoxyethyl groups (target compound) offer a balance of lipophilicity (logP ~3.0) and solubility, whereas phenoxypropyl analogs (e.g., QD10) increase molecular weight and logP.
Aromatic Systems : Benzothiophene may enhance metabolic stability compared to indole or benzodioxole.
Biological Relevance: The piperazine-ethanone scaffold is prevalent in CNS-targeting and anticancer agents, positioning the target compound as a candidate for further testing.
Biological Activity
1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 59382192, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzothiophene moiety linked to a piperazine ring through an ethyl chain substituted with a phenoxy group.
Anticancer Properties
Recent studies have indicated that compounds containing benzothiophene and piperazine moieties exhibit promising anticancer properties. For instance, the inhibition of the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion, was evaluated in related compounds. A study demonstrated that similar compounds showed IC50 values ranging from 8.52 μM to 14.08 μM against PD-L1, suggesting that modifications in the structure can enhance inhibitory activity against this pathway .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The compound may exhibit anxiolytic or antidepressant-like effects due to its structural similarity to other piperazine-containing drugs. Research has shown that piperazine derivatives can modulate neurotransmitter systems, including serotonin and dopamine pathways .
Case Study: PD-1/PD-L1 Inhibition
A study synthesized several derivatives similar to our compound and evaluated their ability to inhibit PD-1/PD-L1 interactions using homogeneous time-resolved fluorescence (HTRF) assays. The most potent derivative exhibited an IC50 of 8.52 μM, indicating strong potential for further development as an anticancer agent targeting immune checkpoints .
Antioxidant Activity
Another aspect of biological activity includes antioxidant properties. Compounds with similar structures have shown significant antioxidant activity through various assays, suggesting that our compound could also contribute to oxidative stress reduction in biological systems .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
